molecular formula C21H19N3O4S2 B2537483 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide CAS No. 878683-58-0

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B2537483
CAS No.: 878683-58-0
M. Wt: 441.52
InChI Key: YITSODIDPOGTCK-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide is a complex organic compound that features a unique combination of furan, thieno[2,3-d]pyrimidine, and acetamide moieties

Scientific Research Applications

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the attachment of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of specific catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of modified derivatives with different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-12-13(2)30-19-18(12)20(27)24(10-14-6-5-9-28-14)21(23-19)29-11-17(26)22-15-7-3-4-8-16(15)25/h3-9,25H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITSODIDPOGTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3O)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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